4'-Hydroxyflurbiprofen is a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. [, , , ] It is formed primarily through the metabolic action of the cytochrome P450 enzyme, specifically the CYP2C9 isoform, on flurbiprofen. [, , , , , , ] This metabolic pathway is significant in the study of drug metabolism, enzyme activity, and genetic polymorphisms. 4'-Hydroxyflurbiprofen serves as a valuable tool in scientific research, particularly in areas such as drug metabolism phenotyping, CYP2C9 activity assessment, and investigations into drug-drug interactions.
The synthesis of 4'-Hydroxyflurbiprofen typically involves the hydroxylation of flurbiprofen. Various methods can be employed for this process:
In industrial settings, large-scale enzymatic reactions are conducted in bioreactors, optimizing conditions such as temperature and pH to maximize yield and purity .
The molecular structure of 4'-Hydroxyflurbiprofen can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to characterize 4'-Hydroxyflurbiprofen. Key resonances include:
4'-Hydroxyflurbiprofen can participate in several chemical reactions:
The mechanism of action for 4'-Hydroxyflurbiprofen is closely related to that of its parent compound, flurbiprofen:
4'-Hydroxyflurbiprofen acts primarily on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in converting arachidonic acid into prostaglandins.
By reversibly inhibiting these enzymes, 4'-Hydroxyflurbiprofen leads to decreased production of prostaglandins, resulting in reduced inflammation, pain, and fever .
The pharmacokinetic profile includes absorption, distribution, metabolism, and excretion (ADME). Approximately 70% of flurbiprofen is eliminated through urine as parent drug and metabolites .
4'-Hydroxyflurbiprofen has several scientific applications:
4'-Hydroxyflurbiprofen (Chemical Abstracts Service registry number 52807-12-2) is a biologically significant metabolite of the nonsteroidal anti-inflammatory drug flurbiprofen. Its molecular formula is C₁₅H₁₃FO₃, corresponding to a molecular weight of 260.26 g/mol [2]. The compound features a biphenyl scaffold with a propanoic acid moiety at position 4 and a hydroxyl group at the 4' position of the distal phenyl ring. The fluorine atom is ortho to the propanoic acid chain on the proximal ring [1] [6].
The systematic IUPAC name is 2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid, consistent with the principles outlined in the IUPAC Brief Guide to Organic Nomenclature [3]. This nomenclature specifies: (1) the parent chain (propanoic acid), (2) the substituent positions (2-position carbon bearing the fluorinated biphenyl system), and (3) the hydroxyl group at the para position of the terminal phenyl ring. Alternative chemical designations include 2-(4'-Hydroxy-2-fluoro-4-biphenylyl)propionic acid and 4'-Hydroxyflurbiprofen [1] [2]. The compound exists as a racemate due to the chiral center at the α-carbon of the propanoic acid chain [6].
Table 1: Structural Identifiers of 4'-Hydroxyflurbiprofen
Identifier Type | Value |
---|---|
CAS Registry Number | 52807-12-2 |
Molecular Formula | C₁₅H₁₃FO₃ |
Molecular Weight | 260.26 g/mol |
IUPAC Name | 2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid |
SMILES Notation | CC(C(=O)O)c1ccc(c(F)c1)c2ccc(O)cc2 |
InChI Key | InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19) |
The synthesis of 4'-hydroxyflurbiprofen leverages palladium-catalyzed cross-coupling methodologies, particularly Suzuki-Miyaura reactions, to construct the biphenyl core. A key intermediate, 4-bromo-3-fluorophenylpropanoic acid, undergoes coupling with 4-hydroxyphenylboronic acid in the presence of palladium catalysts. Patent CN112225657A details optimized conditions using tetrakis(triphenylphosphine)palladium(0) (1.5 mol%) in a toluene/ethanol/water (4:2:1) solvent system with potassium carbonate as base [4]. This approach achieves yields exceeding 85% at 80°C under reflux. Catalyst screening revealed palladium(II) acetate with tri-o-tolylphosphine as a cost-effective alternative, while solvent optimization demonstrated that aqueous ethanol mixtures enhance boronic acid solubility and reaction homogeneity. The critical purification step involves acidification to pH 2–3 followed by recrystallization from ethanol-water to obtain pharmaceutical-grade material [4].
An alternative route employs nucleophilic aromatic substitution followed by malonate decarboxylation. Diethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-2-methylmalonate (CAS 42771-81-3) serves as a pivotal precursor [5]. This intermediate undergoes hydrolysis under basic conditions (potassium hydroxide in ethanol/water) to yield the diacid, which subsequently decarboxylates at 160–180°C in diphenyl ether. The reaction trajectory requires precise temperature control to minimize by-product formation. Optimization studies demonstrated that copper(I) bromide catalysis reduces decarboxylation temperature to 140°C while maintaining yields >90% [4]. The hydroxyl group introduction strategy varies: direct coupling with protected hydroxyphenylboronic acids (using tetrahydropyranyl ethers) followed by deprotection, or late-stage diazotization/hydrolysis of a 4'-aminobiphenyl intermediate. The latter involves treating 2-(4-amino-3-fluorophenyl)propanoic acid with sodium nitrite in sulfuric acid to form the diazonium salt, followed by hydrolysis at 60°C [4].
Table 2: Synthetic Methodologies for 4'-Hydroxyflurbiprofen
Method | Key Intermediate | Reaction Conditions | Yield |
---|---|---|---|
Suzuki Coupling | 4-bromo-3-fluorophenylpropanoic acid + 4-hydroxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80°C | 85–92% |
Malonate Decarboxylation | Diethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-2-methylmalonate | 1. KOH/H₂O/EtOH; 2. CuBr, Diphenyl ether, 140°C | 88–90% |
Diazotization-Hydrolysis | 2-(4-amino-3-fluorophenyl)propanoic acid | 1. NaNO₂/H₂SO₄; 2. H₂O, 60°C | 75–82% |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: